molecular formula C10H12N4O2 B13887781 6-(3-Pyrazol-1-ylpropyl)-1,2-dihydropyridazine-3,4-dione

6-(3-Pyrazol-1-ylpropyl)-1,2-dihydropyridazine-3,4-dione

Katalognummer: B13887781
Molekulargewicht: 220.23 g/mol
InChI-Schlüssel: VQSRMAHYHDSWTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3-Pyrazol-1-ylpropyl)-1,2-dihydropyridazine-3,4-dione is a heterocyclic compound that features both pyrazole and pyridazine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Pyrazol-1-ylpropyl)-1,2-dihydropyridazine-3,4-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a suitable pyrazole derivative with a pyridazine precursor under controlled conditions. For example, the reaction of 3-(1H-pyrazol-1-yl)propan-1-amine with 3,4-dioxo-1,2-dihydropyridazine in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Analyse Chemischer Reaktionen

Types of Reactions

6-(3-Pyrazol-1-ylpropyl)-1,2-dihydropyridazine-3,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule, enhancing its biological activity or other properties .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 6-(3-Pyrazol-1-ylpropyl)-1,2-dihydropyridazine-3,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(3-Pyrazol-1-ylpropyl)-1,2-dihydropyridazine-3,4-dione is unique due to its specific combination of pyrazole and pyridazine rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Eigenschaften

Molekularformel

C10H12N4O2

Molekulargewicht

220.23 g/mol

IUPAC-Name

6-(3-pyrazol-1-ylpropyl)-1,2-dihydropyridazine-3,4-dione

InChI

InChI=1S/C10H12N4O2/c15-9-7-8(12-13-10(9)16)3-1-5-14-6-2-4-11-14/h2,4,6-7H,1,3,5H2,(H,12,15)(H,13,16)

InChI-Schlüssel

VQSRMAHYHDSWTC-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(N=C1)CCCC2=CC(=O)C(=O)NN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.